molecular formula C14H14Cl3NO B1397642 3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride CAS No. 1219972-38-9

3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride

Cat. No.: B1397642
CAS No.: 1219972-38-9
M. Wt: 318.6 g/mol
InChI Key: XYCVODGZDUIHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyrrolidine ring attached to a naphthyl group substituted with two chlorine atoms. This compound is often used in various scientific research applications due to its distinct chemical behavior and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride typically involves the reaction of 2,4-dichloro-1-naphthol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthyl ring .

Scientific Research Applications

3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride apart from similar compounds is its unique combination of a naphthyl group with chlorine substitutions and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(2,4-dichloronaphthalen-1-yl)oxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c15-12-7-13(16)14(18-9-5-6-17-8-9)11-4-2-1-3-10(11)12;/h1-4,7,9,17H,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCVODGZDUIHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride
Reactant of Route 3
3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride
Reactant of Route 4
3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride
Reactant of Route 5
3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride
Reactant of Route 6
3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.